molecular formula C26H28ClFN6O3 B2904485 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851938-63-1

7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2904485
CAS RN: 851938-63-1
M. Wt: 527
InChI Key: KBPWEIDLNALSNS-UHFFFAOYSA-N
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Description

7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C26H28ClFN6O3 and its molecular weight is 527. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

A study developed "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety, displaying high 5-HT(1A) receptor affinity and excellent fluorescence properties. These compounds, particularly one with very high 5-HT(1A) receptor affinity, high fluorescence emission in CHCl3, and negligible fluorescence in aqueous solution, were evaluated for visualizing 5-HT(1A) receptors overexpressed in CHO cells using fluorescence microscopy (Lacivita et al., 2009).

Luminescent Properties and Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds revealed significant findings about their fluorescence quantum yields and the ability of the fluorophore to be quenched by the PET (Photo-induced Electron Transfer) process. This process was demonstrated to be modifiable by either protonation or quaternization of the alkylated amine donor, offering insights into the design of pH probes and the understanding of electron transfer mechanisms (Gan et al., 2003).

Novel Derivatives Synthesis for Potential Applications

The synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which can serve as models for saframycins, utilized a specific compound as an intermediate. This process illustrates the potential for creating complex structures that could have applications in the development of new therapeutic agents (Saito et al., 1997).

Antiviral Potency and Pharmacophore Studies

Investigations into indole-based derivatives, specifically piperazine substitutions, have identified potent inhibitors of HIV-1 attachment. This research underscores the importance of the piperazine ring as a scaffold for deploying other functional groups in a spatial arrangement conducive to inhibiting the viral gp120 interaction with CD4, offering pathways to new antiviral therapies (Wang et al., 2009).

Insights into Receptor-Ligand Interactions

A study provided computational insights into the interaction between novel 5-arylhydantoin derivatives and the serotonin 5-HT7 receptor, demonstrating the significance of phenyl substituents in enhancing receptor affinity. This research aids in the understanding of molecular interactions and the design of compounds with potential antidepressant activity (Kucwaj-Brysz et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione, which is synthesized from 2-chloro-6-fluorobenzylamine and 7-methyl-1,3-dimethylxanthine. The second intermediate is 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione, which is synthesized from 4-(4-methoxyphenyl)piperazine and 7-methyl-1,3-dimethylxanthine. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzylamine", "7-methyl-1,3-dimethylxanthine", "4-(4-methoxyphenyl)piperazine", "coupling agent" ], "Reaction": [ "Synthesis of 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione:", "- 2-chloro-6-fluorobenzylamine is reacted with 7-methyl-1,3-dimethylxanthine in the presence of a suitable solvent and a base catalyst to form the first intermediate.", "- The reaction mixture is then purified to obtain the pure intermediate.", "Synthesis of 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione:", "- 4-(4-methoxyphenyl)piperazine is reacted with 7-methyl-1,3-dimethylxanthine in the presence of a suitable solvent and a base catalyst to form the second intermediate.", "- The reaction mixture is then purified to obtain the pure intermediate.", "Coupling of the two intermediates:", "- The two pure intermediates are coupled using a coupling agent in the presence of a suitable solvent and a base catalyst.", "- The reaction mixture is then purified to obtain the final product." ] }

CAS RN

851938-63-1

Molecular Formula

C26H28ClFN6O3

Molecular Weight

527

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H28ClFN6O3/c1-30-24-23(25(35)31(2)26(30)36)34(15-19-20(27)5-4-6-21(19)28)22(29-24)16-32-11-13-33(14-12-32)17-7-9-18(37-3)10-8-17/h4-10H,11-16H2,1-3H3

InChI Key

KBPWEIDLNALSNS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

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